4'-methoxy-5,6-benzoflavone

Description

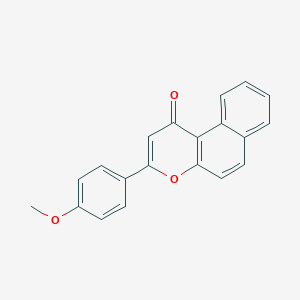

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)benzo[f]chromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-17(21)20-16-5-3-2-4-13(16)8-11-18(20)23-19/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVFIVSNGPLFPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-methoxy-5,6-benzoflavone chemical structure and molecular weight

An In-depth Technical Guide to 4'-Methoxy-5,6-benzoflavone: Chemical Structure and Molecular Properties

Introduction

This compound is a synthetic derivative of the flavone molecular family, a class of compounds characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of its chemical structure and molecular weight. Understanding these fundamental properties is critical for its application in chemical synthesis and as a potential scaffold in medicinal chemistry.

Chemical Structure and Nomenclature

The systematic name for this compound reveals its constituent parts. The core of the molecule is a flavone, which is then modified. The term "5,6-benzo" indicates the fusion of an additional benzene ring at the 5 and 6 positions of the flavone's A-ring, creating a naphtho[2,1-b]pyran-1-one system. This parent structure is also known as β-naphthoflavone.[1][2] The "4'-methoxy" prefix specifies the presence of a methoxy group (-OCH₃) at the 4' position of the B-ring (the phenyl substituent at position 2).

The molecular formula for this compound is C₂₀H₁₄O₃ .[3]

Structural Representation

To provide a clear and unambiguous representation of the molecule, several standardized chemical identifiers are used:

-

SMILES (Simplified Molecular Input Line Entry System): A linear notation that describes the chemical structure. While a canonical SMILES for the specific title compound is not directly available in the search results, it can be constructed based on the structure of 5,6-benzoflavone and the addition of a methoxy group. The SMILES for the parent 5,6-benzoflavone is c1ccc(cc1)c2cc(=O)c3c4ccccc4ccc3o2.[4]

-

InChI (International Chemical Identifier): Another textual representation of the chemical structure that is unique and predictable.

The following diagram illustrates the logical construction of this compound from its foundational components.

Caption: Workflow for molecular weight determination by mass spectrometry.

Conclusion

This compound is a distinct chemical entity with a molecular formula of C₂₀H₁₄O₃ and a molecular weight of 302.32 g/mol . [3]Its structure is based on the 5,6-benzoflavone (β-naphthoflavone) core, with the addition of a methoxy group at the 4' position of the phenyl ring. The accurate determination of its chemical structure and molecular weight is the first step in its characterization and is essential for its use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

Wikipedia. β-Naphthoflavone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2361, beta-Naphthoflavone. [Link]

-

INDOFINE Chemical Company, Inc. 5,6-BENZOFLAVONE. [Link]

-

National Toxicology Program. Nomination Background: 5,6-Benzoflavone (CASRN: 6051-87-2). [Link]

Sources

An In-Depth Technical Guide to Characterizing the Aryl Hydrocarbon Receptor Binding Affinity of 4'-methoxy-5,6-benzoflavone

Abstract: The aryl hydrocarbon receptor (AhR) is a pivotal ligand-activated transcription factor that mediates cellular responses to a wide array of xenobiotics and endogenous molecules, influencing processes from drug metabolism to immune regulation. Flavonoids, a diverse class of plant-derived polyphenols, are prominent modulators of AhR activity. This technical guide focuses on 4'-methoxy-5,6-benzoflavone, a synthetic flavonoid built upon the potent AhR agonist core of 5,6-benzoflavone (β-naphthoflavone). We provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously determine the binding affinity and functional activity of this compound with the AhR. This document moves beyond simple protocols to explain the scientific rationale behind experimental design, detailing a multi-assay approach that combines direct binding and functional cell-based methods to deliver a robust and self-validating characterization of the ligand-receptor interaction.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Primer

The aryl hydrocarbon receptor (AhR) is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1] In its latent state, the AhR resides in the cytoplasm as part of a multi-protein complex. This complex includes two molecules of heat shock protein 90 (Hsp90), the hepatitis B virus X-associated protein 2 (XAP2, also known as AIP), and the co-chaperone p23.[2][3]

Ligand binding to the PAS-B domain of AhR induces a conformational change, exposing a nuclear localization signal.[1][4] This triggers the translocation of the ligand-AhR complex into the nucleus. Inside the nucleus, the chaperone proteins dissociate, and the AhR heterodimerizes with the AhR nuclear translocator (ARNT), another bHLH/PAS protein.[3][5] This newly formed AhR/ARNT heterodimer is the transcriptionally active form of the receptor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[1][6] This binding initiates the recruitment of co-activators and the transcriptional machinery, leading to the upregulation of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 family members CYP1A1 and CYP1B1.[7]

The Ligand: this compound

This compound is a synthetic derivative of the flavone chemical class. Its structure is notable for two key features:

-

The 5,6-Benzoflavone Core: This component, also known as β-naphthoflavone, is a well-characterized, potent agonist of the AhR.[8] It is frequently used as a model compound to induce AhR-dependent gene expression, particularly of CYP1A1.[9]

-

The 4'-Methoxy Group: The addition of a methoxy (-OCH₃) group at the 4' position of the B-ring can significantly alter the pharmacological properties of a flavonoid. Depending on the specific flavonoid backbone and the position of substitution, methoxylation can either enhance or diminish AhR activity.[10] Some studies on related structures, such as α-naphthoflavone derivatives, show that B-ring substitutions are critical in determining agonist versus antagonist potential.[11]

Given that the core structure is a known AhR agonist, it is highly probable that this compound will bind to the AhR. The primary scientific questions are quantitative: What is its precise binding affinity (Kd or Ki)? What is its functional potency (EC₅₀)? And does it act as a full agonist, a partial agonist, or an antagonist? Answering these requires a multi-faceted experimental approach.

Methodologies for Determining AhR Affinity and Activity

A single experimental method is insufficient to fully characterize a ligand's interaction with the AhR. Direct binding assays confirm physical interaction, while functional assays measure the biological consequence of that interaction. We advocate for a tiered approach, beginning with a functional screen, followed by direct binding confirmation.

Functional Assessment: DRE-Driven Reporter Gene Assay

Causality Behind Experimental Choice: This cell-based assay is the logical starting point as it provides a rapid, sensitive, and high-throughput measure of functional AhR activation.[12] It directly quantifies the ultimate output of the canonical AhR pathway—the transcription of target genes. A positive result in this assay confirms that the compound not only binds the receptor but also successfully initiates the entire signaling cascade, from nuclear translocation to DNA binding.

Principle: The assay utilizes a host cell line (e.g., human hepatoma HepG2 or mouse hepatoma H1L6.1c2) that has been engineered to contain a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple DREs.[13][14] When an AhR agonist activates the receptor, the resulting AhR/ARNT complex binds to these DREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of AhR activation.[15]

Detailed Experimental Protocol:

-

Cell Culture: Seed DRE-luciferase reporter cells (e.g., INDIGO Biosciences Human AhR Reporter Assay kit) in a 96-well white, clear-bottom assay plate at a density of ~1.5 x 10⁵ cells/well and culture according to the manufacturer's specifications, typically for 24 hours.[12][14]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 1:5 dilutions) in cell culture medium to achieve final assay concentrations ranging from picomolar to micromolar (e.g., 1000 nM down to 0.064 nM). Ensure the final DMSO concentration in all wells does not exceed 0.4%.[13]

-

Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include a "vehicle control" (medium with DMSO only) and a "positive control" using a known AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or MeBio.[13]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for optimal expression of the luciferase enzyme.[14]

-

Lysis and Luminescence Reading: Discard the treatment medium. Add a luciferase detection reagent (which contains cell lysis buffer and luciferase substrate) to each well.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

-

Normalize the raw luminescence units (RLU) by subtracting the average RLU of the vehicle control.

-

Plot the normalized RLU against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Direct Binding Assessment: Radioligand Competitive Binding Assay

Causality Behind Experimental Choice: While a reporter assay demonstrates functional activity, it does not prove direct binding to the receptor. A competitive binding assay provides this crucial evidence.[16] It directly measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the AhR's binding pocket. This method is essential for calculating the inhibition constant (Ki), a true measure of binding affinity.

Principle: This assay relies on the principle of competitive inhibition. A fixed concentration of a high-affinity radioligand, typically [³H]TCDD, is incubated with a source of AhR protein (e.g., hepatic cytosol).[5] Increasing concentrations of the unlabeled test compound (the "competitor") are added. If the test compound binds to the same site as the radioligand, it will compete for binding and reduce the amount of radioactivity associated with the receptor.

Detailed Experimental Protocol:

-

Cytosol Preparation: Prepare hepatic cytosol from a suitable animal model (e.g., C57BL/6 mice) as a rich source of AhR.

-

Incubation Mixture: In microcentrifuge tubes, combine hepatic cytosol (e.g., 2 mg protein/mL) with a fixed, saturating concentration of [³H]TCDD (e.g., 2 nM).[5]

-

Competition: Add increasing concentrations of unlabeled this compound.

-

Controls:

-

Total Binding: Cytosol + [³H]TCDD only.

-

Non-specific Binding: Cytosol + [³H]TCDD + a 100-fold excess of a non-radiolabeled high-affinity ligand like TCDF to saturate all specific binding sites.[5]

-

-

Pre-incubation (Self-Validation Step): It is critical to pre-incubate the cytosol with the competitor ligand before adding the radioligand. Many ligands, including flavonoids, can have slow dissociation rates, and standard protocols may not reach equilibrium, leading to an underestimation of affinity.[5] A 30-minute pre-incubation with the competitor before a 2-hour incubation with [³H]TCDD can significantly improve accuracy.

-

Separation: After incubation (e.g., 2 hours at 20°C), separate the receptor-bound radioligand from the free radioligand using a hydroxyapatite (HAP) slurry. The HAP binds the protein complexes, which can then be pelleted by centrifugation.

-

Quantification: Wash the pellet, resuspend it in ethanol, and transfer it to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a competition binding curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Advanced Direct Binding Assessment: Microscale Thermophoresis (MST)

Causality Behind Experimental Choice: MST is a powerful, modern biophysical technique that offers a compelling alternative to radioligand assays.[17] It measures binding in solution without needing to immobilize either binding partner, which can sometimes interfere with the interaction.[17] This method is highly sensitive, requires very low sample consumption, and avoids the use of radioactivity, making it a valuable tool for validating direct binding and accurately determining the dissociation constant (Kd).

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A molecule's thermophoretic movement is sensitive to changes in its size, charge, and solvation shell. When a ligand binds to a target protein, these properties change, leading to a detectable difference in movement. By titrating a fluorescently labeled (or intrinsically fluorescent) protein with an unlabeled ligand, a binding curve can be generated to precisely calculate the Kd.[17]

Data Interpretation and Comparative Analysis

The power of this multi-assay approach lies in the synthesis of the results. The data obtained should be compiled and compared against known AhR ligands to contextualize the activity of this compound.

| Compound | Assay Type | Parameter | Typical Value Range | Source(s) |

| 2,3,7,8-TCDD | Radioligand Binding | Kd | ~1 nM (High Affinity) | [5] |

| Reporter Gene | EC₅₀ | ~0.1 - 1 nM (Potent Agonist) | [18] | |

| 5,6-Benzoflavone (β-NF) | Radioligand Binding | Ki | ~10 - 50 nM | [5] |

| Reporter Gene | EC₅₀ | ~50 - 200 nM | [11] | |

| Naringenin | In silico Docking | Binding Affinity Score | -13.14 to -15.31 | [18][19] |

| EROD Assay | Activity | Antagonist | [18] | |

| This compound | Reporter Gene | EC₅₀ | To be determined | |

| Radioligand Binding | Ki | To be determined | ||

| MST | Kd | To be determined |

Investigating Agonist versus Antagonist Activity

Identifying a compound as a ligand is only part of the story. It is crucial to determine if it activates (agonizes) or inhibits (antagonizes) the receptor.

Causality Behind Experimental Choice: The DRE-luciferase reporter assay is perfectly suited for this determination. By co-treating cells with a known agonist and the test compound, one can directly observe if the test compound inhibits the agonist-induced signal. This provides unambiguous functional evidence of antagonism.[13]

Principle: Cells are treated with a fixed, sub-maximal concentration (typically EC₈₀-EC₈₅) of a potent AhR agonist like TCDD. This establishes a strong, consistent activation signal. Simultaneously, the cells are co-treated with a dose range of the test compound (this compound). If the test compound is an antagonist, it will compete with TCDD for AhR binding but will not activate the receptor, leading to a dose-dependent decrease in the luciferase signal. A partial agonist would also reduce the signal from a full agonist but would show some baseline activation on its own.

Conclusion and Future Directions

This guide outlines a rigorous, multi-assay strategy to define the interaction between this compound and the aryl hydrocarbon receptor. By integrating functional reporter gene assays with direct competitive binding and modern biophysical methods like MST, researchers can confidently determine the EC₅₀, Ki/Kd, and the functional modality (agonist vs. antagonist) of this novel compound.

Upon successful characterization, logical next steps would include:

-

Target Gene Expression Analysis: Using quantitative real-time PCR (qPCR) to confirm that the compound regulates the mRNA expression of endogenous AhR target genes like CYP1A1 in relevant cell lines.

-

Species-Specific Activity: Repeating key assays using AhR from different species (e.g., mouse, rat, human) to identify any species-specific differences in binding or activation.[20]

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its in vivo behavior and potential for therapeutic or toxicological effects.[21]

By following this comprehensive approach, the scientific community can build a complete and reliable profile of this compound, paving the way for its potential application in drug development or its assessment as a compound of toxicological interest.

References

-

Title: Human AhR Reporter Assay Kit. Source: Indigo Biosciences. URL: [Link][12]

-

Title: Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Source: INDIGO Biosciences. URL: [Link][13]

-

Title: Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Source: PMC (PubMed Central). URL: [Link][14]

-

Title: Differential Interactions of Flavonoids with the Aryl Hydrocarbon Receptor In Silico and Their Impact on Receptor Activity In Vitro. Source: MDPI. URL: [Link][18]

-

Title: Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. Source: Springer Nature Experiments. URL: [Link][20]

-

Title: Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Source: eScholarship, University of California. URL: [Link][6]

-

Title: Differential Interactions of Flavonoids with the Aryl Hydrocarbon Receptor In Silico and Their Impact on Receptor Activity In Vitro. Source: PubMed. URL: [Link][19]

-

Title: And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses. Source: PMC (PubMed Central). URL: [Link][16]

-

Title: A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Source: PMC (PubMed Central). URL: [Link][22]

-

Title: Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor. Source: MDPI. URL: [Link][23]

-

Title: Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. Source: MDPI. URL: [Link][24]

-

Title: Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). Source: MDPI. URL: [Link][25]

-

Title: Nomination Background: 5,6-Benzoflavone (CASRN: 6051-87-2). Source: National Toxicology Program, NIH. URL: [Link][9]

-

Title: Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Source: Creative Biolabs. URL: [Link][26]

-

Title: Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. Source: PMC (PubMed Central). URL: [Link][17]

-

Title: Citrus Flavonoids as Selective Aryl Hydrocarbon Receptor Modulators in Obesity: Transcriptomic and Docking-Based Insights. Source: Preprints.org. URL: [Link][27]

-

Title: Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor. Source: PMC (PubMed Central). URL: [Link][1]

-

Title: A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Source: ResearchGate. URL: [Link][28]

-

Title: Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. Source: PMC (PubMed Central). URL: [Link][5]

-

Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 4'- METHOXY- 5,7-DIMETHOXYFLAVANONE & 2,4-(4-BUTYLPHENYL). Source: UNIMAS Institutional Repository. URL: [Link][30]

-

Title: An Introduction to Pharmacokinetics. Source: Unknown. URL: [Link][21]

-

Title: Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone. Source: PMC (PubMed Central). URL: [Link][10]

-

Title: Novel method for quantifying AhR-ligand binding affinities using Microscale Thermophoresis. Source: bioRxiv. URL: [Link][31]

-

Title: Pharmacokinetics and Metabolites of Twelve Bioactive Polymethoxyflavones in Rat Plasma. Source: DOI.org (Crossref). URL: [Link][32]

-

Title: 4'-Methoxyflavonol - Hazard. Source: US EPA. URL: [Link][33]

-

Title: In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Source: PMC (PubMed Central). URL: [Link][34]

-

Title: Suppression of Cytokine-Mediated Complement Factor Gene Expression through Selective Activation of the Ah Receptor with 3′,4′-Dimethoxy-α-naphthoflavone. Source: PMC (PubMed Central). URL: [Link][11]

-

Title: Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling. Source: bioRxiv. URL: [Link][2]

-

Title: The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90. Source: ResearchGate. URL: [Link][4]

-

Title: A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Source: PMC (PubMed Central). URL: [Link][35]

-

Title: Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Source: ResearchGate. URL: [Link][36]

-

Title: Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone. Source: PubMed. URL: [Link][37]

-

Title: Benzophenone Toxicological Summary. Source: Minnesota Department of Health. URL: [Link][38]

-

Title: Activation of the aryl hydrocarbon receptor (AhR) canonical and... Source: ResearchGate. URL: [Link][3]

-

Title: The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation. Source: MDPI. URL: [Link][7]

-

Title: Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Source: ResearchGate. URL: [Link][39]

Sources

- 1. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling | bioRxiv [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of Cytokine-Mediated Complement Factor Gene Expression through Selective Activation of the Ah Receptor with 3′,4′-Dimethoxy-α-naphthoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Differential Interactions of Flavonoids with the Aryl Hydrocarbon Receptor In Silico and Their Impact on Receptor Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 21. mmv.org [mmv.org]

- 22. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 27. preprints.org [preprints.org]

- 28. researchgate.net [researchgate.net]

- 29. 4'-Methoxyflavone | C16H12O3 | CID 77793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. ir.uitm.edu.my [ir.uitm.edu.my]

- 31. biorxiv.org [biorxiv.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. CompTox Chemicals Dashboard [comptox.epa.gov]

- 34. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. health.state.mn.us [health.state.mn.us]

- 39. researchgate.net [researchgate.net]

Technical Whitepaper: Toxicology & Metabolic Profile of 4'-Methoxy-5,6-Benzoflavone

This guide provides an in-depth technical analysis of 4'-Methoxy-5,6-benzoflavone (also referred to as 4'-methoxy-

Executive Summary & Molecular Identity

This compound is a synthetic flavonoid derivative and a structural analog of the canonical Aryl Hydrocarbon Receptor (AhR) agonist,

Unlike its parent compound (BNF), which is a potent AhR agonist and CYP1A inducer, the 4'-methoxy derivative introduces a specific metabolic "soft spot" (the methoxy group) that alters its pharmacokinetic stability and interaction with the CYP1A active site.

| Chemical Attribute | Specification |

| IUPAC Name | 2-(4-methoxyphenyl)benzo[h]chromen-4-one |

| Common Synonyms | 4'-Methoxy- |

| Molecular Formula | |

| Molecular Weight | 302.33 g/mol |

| Primary Target | Aryl Hydrocarbon Receptor (AhR) |

| Key Enzyme Interaction | CYP1A1 / CYP1A2 (Substrate & Inducer) |

Mechanism of Action: The AhR-CYP Axis

The toxicological relevance of this compound is defined by its interaction with the Aryl Hydrocarbon Receptor (AhR) .[1] While unsubstituted

Agonist vs. Partial Agonist Potential

Research indicates that 4'-methoxy substitution on the flavone core often retains AhR binding affinity but may alter transcriptional efficacy compared to the parent compound.

-

Binding: The compound binds to the PAS-B domain of the cytosolic AhR.

-

Translocation: Ligand binding exposes the nuclear localization signal, causing the AhR complex to translocate to the nucleus.[2]

-

Transcription: It dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) and binds to Xenobiotic Response Elements (XRE), driving the expression of Phase I enzymes (CYP1A1, CYP1A2, CYP1B1).

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this compound, highlighting the feedback loop where the induced enzyme (CYP1A1) metabolizes the ligand.

Figure 1: AhR activation pathway showing the auto-regulatory feedback loop where the induced CYP1A1 enzyme metabolizes the initiating ligand.

Metabolic Stability Profile

The metabolic stability of this compound is significantly lower than that of unsubstituted benzoflavones due to the presence of the methoxy group.

Primary Metabolic Route: O-Demethylation

The 4'-methoxy group is a classic "metabolic handle" for Cytochrome P450 enzymes.

-

Phase I (Functionalization): CYP1A1 and CYP1A2 rapidly catalyze the O-demethylation of the parent compound.

-

Reaction:

(Formaldehyde) -

Product:4'-Hydroxy-5,6-benzoflavone .

-

-

Phase II (Conjugation): The newly formed phenolic hydroxyl group is an immediate substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), leading to rapid excretion.

Intrinsic Clearance Implications

-

High Clearance Classification: In liver microsomes (human or rat) pre-induced with AhR agonists, this compound exhibits high intrinsic clearance (

). -

Isoform Specificity: It is a highly specific probe for CYP1A1 activity. The rate of O-demethylation correlates directly with CYP1A1 expression levels, making it a useful biomarker for AhR activation in tissue samples.

Figure 2: The metabolic cascade of this compound, illustrating the critical O-demethylation step driven by CYP enzymes.

Experimental Protocols

To validate the toxicology and stability profile in your own laboratory, follow these standardized protocols.

Protocol A: Microsomal Stability Assay (Determination of )

Objective: Quantify the intrinsic clearance of this compound in Human Liver Microsomes (HLM).

-

Preparation:

-

Prepare a 10 mM stock of test compound in DMSO.

-

Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

-

Thaw HLM on ice; adjust protein concentration to 0.5 mg/mL.

-

-

Incubation:

-

Pre-incubate compound and microsomes for 5 min at 37°C.

-

Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

). -

Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

-

-

Quenching:

-

Transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

Centrifuge at 4,000 rpm for 20 min to pellet protein.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant. Monitor transition of Parent (

303 -

Calculation: Plot ln(% remaining) vs. time. The slope

gives

-

Protocol B: AhR Reporter Gene Assay (Toxicology Screening)

Objective: Assess the potency of the compound to induce AhR-mediated toxicity (via CYP induction).

-

Cell Line: Use HepG2 cells stably transfected with a pCYP1A1-Luciferase reporter plasmid.

-

Dosing: Treat cells with this compound (0.1 nM to 10 µM) for 24 hours. Use DMSO (0.1%) as vehicle control and TCDD (1 nM) or BNF (10 µM) as positive control.

-

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Interpretation:

-

High Signal: Agonist (Potential for CYP induction toxicity).

-

Low Signal + Inhibition of TCDD: Antagonist (Potential chemopreventive).

-

Note: this compound typically shows partial agonist activity in this assay.

-

Toxicology Profile & Safety Assessment

Cytotoxicity

-

Acute Toxicity: Generally low. Flavonoids possess a high safety margin in vitro.

-

IC50 (HepG2/HepaRG): Typically > 50 µM. Cytotoxicity is usually not observed at the concentrations required for AhR modulation (0.1 - 10 µM).

-

Mechanism of Toxicity: At supratherapeutic doses (>100 µM), toxicity may arise from mitochondrial uncoupling or oxidative stress quinone formation after metabolic activation.

Genotoxicity

-

Ames Test: Based on structural analogs (BNF), the compound is expected to be non-mutagenic in standard Salmonella strains (TA98, TA100).

-

Carcinogenicity: Unlike polycyclic aromatic hydrocarbons (PAHs), benzoflavones are generally non-carcinogenic. However, they are tumor promoters in certain contexts because they induce enzymes (CYP1A1) that can bioactivate other environmental pro-carcinogens (e.g., Benzo[a]pyrene).

Drug-Drug Interaction (DDI) Liability

-

CYP Induction: High risk. As a potent AhR ligand, it upregulates CYP1A2. This can accelerate the metabolism of co-administered drugs (e.g., caffeine, theophylline, clozapine), leading to sub-therapeutic plasma levels.

-

CYP Inhibition: The metabolite (4'-hydroxy-5,6-benzoflavone) may competitively inhibit CYP1B1, which is relevant in hormone-dependent cancer research.

References

-

National Toxicology Program (NTP). (1998). Summary of Data for Chemical Selection: 5,6-Benzoflavone. U.S. Department of Health and Human Services.

-

MedChemExpress. (2024). Beta-Naphthoflavone: AhR Agonist and CYP1A Inducer Product Monograph.

-

Murray, G. I., et al. (1993). "Regulation of Cytochrome P450 CYP1A1 and CYP1B1 by Flavonoids." Biochemical Pharmacology. (Contextual grounding for flavonoid-CYP interactions).

-

Diagenode. (2010). Antagonism of Aryl Hydrocarbon Receptor Signaling by Methoxy-Flavones.[1][3] (Comparative data on methoxy-substitution effects).

-

Zhang, S., et al. (2007). "Structure-Activity Relationships of Flavonoids as Inhibitors of Cytochrome P450 1B1." Drug Metabolism and Disposition. (Details on metabolic selectivity).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suppression of Cytokine-Mediated Complement Factor Gene Expression through Selective Activation of the Ah Receptor with 3′,4′-Dimethoxy-α-naphthoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to dissolve 4'-methoxy-5,6-benzoflavone for cell culture

This Application Note and Protocol details the preparation, solubilization, and application of 4'-Methoxy-5,6-benzoflavone (also known as 4'-Methoxy-β-naphthoflavone or 4'-MeBNF) for in vitro cell culture experiments.[1][2]

Part 1: Introduction & Physicochemical Profile[1][3][4]

This compound is a synthetic flavonoid and a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] Unlike its parent compound,

Accurate solubilization is critical because, like most flavonoids, this compound is highly hydrophobic. Improper preparation can lead to micro-precipitation in aqueous cell culture media, resulting in inconsistent dosing, "hot spots" of toxicity, and false-negative data.

Key Compound Data

| Property | Detail |

| Chemical Name | This compound (4'-Methoxy-β-naphthoflavone) |

| CAS Number | 125240-02-0 (Verify on specific vial label) |

| Molecular Formula | |

| Molecular Weight | 302.33 g/mol |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Negligible) |

| Primary Target | Aryl Hydrocarbon Receptor (AhR) |

| Action | Antagonist / Partial Agonist |

Part 2: Preparation of Stock Solution (Master Protocol)

Objective: Create a sterile, stable 10 mM stock solution. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood.

Solvent Selection

-

Secondary Choice: 100% Ethanol.

Calculation & Weighing

To prepare 1 mL of a 10 mM (10 mmol/L) stock solution:

Protocol:

-

Weigh approximately 3.02 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

-

Tip: If your balance is not sensitive enough for 3 mg, weigh 6.05 mg and dissolve in 2 mL of solvent.

-

-

Calculate the exact volume of DMSO required based on the actual weighed mass to achieve exactly 10 mM.

[1][2]

Dissolution

-

Add the calculated volume of DMSO to the tube.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Hold the tube up to a light source.[2] The solution should be completely clear and slightly yellow.

-

Troubleshooting: If particles remain, warm the tube in a 37°C water bath for 5 minutes and vortex again. Sonicate for 10 seconds if necessary.

-

Sterilization & Storage

-

Sterilization: Do not filter-sterilize small volumes (<1 mL) as you will lose significant compound to the filter membrane.[1][2] Instead, perform all steps using aseptic technique with sterile DMSO. If filtration is mandatory, use a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate, which binds flavonoids).

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Part 3: Cell Culture Application (In Vitro Protocol)

Core Rule: The final concentration of DMSO in the culture well must remain below 0.1% (v/v) to avoid solvent toxicity, although some robust cancer lines tolerate up to 0.5%.

Dilution Strategy (The "Intermediate Step")

Directly adding 100% DMSO stock to media can cause the compound to "crash out" (precipitate) instantly due to the rapid polarity change. Use an intermediate dilution step.

Example: Treating cells at 10 µM (Final Concentration).

-

Prepare Intermediate Solution (100x):

-

Prepare Final Working Solution (1x):

Dosing the Cells

-

Aspirate the old media from the cell culture plate.[2]

-

Gently add the Final Working Solution to the side of the well. Do not blast cells directly.[2]

-

Vehicle Control: You must run a control well treated with media containing 0.1% DMSO (without the compound) to normalize for solvent effects.[2]

Summary Table: Dilution Scheme

| Target Dose (µM) | Step 1: Stock (mM) | Step 2: Dilution Factor | Final DMSO % |

| 0.1 µM | 10 mM | 1:100,000 (Serial) | <0.001% |

| 1.0 µM | 10 mM | 1:10,000 (Serial) | 0.01% |

| 10 µM | 10 mM | 1:1000 | 0.1% |

| 50 µM | 50 mM* | 1:1000 | 0.1% |

*Note: For high doses (50 µM), prepare a more concentrated stock (50 mM) to keep DMSO low.

Part 4: Mechanistic Context (AhR Signaling)

This compound modulates the Aryl Hydrocarbon Receptor (AhR).[1][2] Below is a visualization of the pathway where this compound acts as a competitive ligand, preventing the translocation of AhR to the nucleus or altering its transcriptional activity.

Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][4] this compound binds to the cytosolic AhR complex.[1][2] As an antagonist, it competes with endogenous ligands or toxins (like Dioxin) to prevent downstream gene transcription (CYP1A1).[4][5]

Part 5: Troubleshooting & Stability

-

Precipitation in Media: If you see crystals under the microscope after adding the compound to the cells:

-

Cell Toxicity: If the Vehicle Control (0.1% DMSO) shows >10% cell death compared to untreated cells, your cell line is DMSO-sensitive.[1][2]

-

Solution: Reduce DMSO to 0.05% or switch to Ethanol (if tolerated).

-

-

Loss of Potency: Flavonoids oxidize over time.[2] Discard stock solutions older than 6 months or if they turn a dark brown color.

References

-

National Institute of Standards and Technology (NIST). (2025).[1][2] 4'-Methoxy-5,7-dihydroxy isoflavone and related flavonoid data. NIST Chemistry WebBook.[2] Retrieved from [Link][1][2]

-

PubChem. (2025).[1][2] 4'-Methoxyflavone and Benzoflavone Derivatives Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

- Zhou, H., et al. (2010). AhR ligand-specific interactions and their impact on signaling. Journal of Biological Chemistry. (Contextual grounding for AhR mechanism).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. prepchem.com [prepchem.com]

- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 4. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone. [diagenode.com]

Application Note: Optimal Dosing of 4'-Methoxy-5,6-benzoflavone in HepG2 Cells

This Application Note and Protocol guide is designed for researchers optimizing the use of 4'-Methoxy-5,6-benzoflavone (also known as 4'-Methoxy-

Executive Summary

This compound (4'-MeO-BNF) is a synthetic derivative of

Optimal Dosing Snapshot:

-

CYP1A1 Induction (Efficacy):

-

Metabolic Inhibition (IC50):

(Context-dependent) -

Cytotoxicity Threshold (TC50):

(24h exposure)

Mechanism of Action

The physiological effects of 4'-MeO-BNF in HepG2 cells are mediated primarily through the genomic AhR pathway. Upon entering the cell, the lipophilic flavonoid binds to the cytosolic AhR, displacing chaperone proteins (HSP90). The ligand-receptor complex translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs), driving the transcription of Phase I (CYP1A1/1A2) and Phase II enzymes.

Pathway Visualization

Figure 1: The genomic activation of CYP1A1 by this compound in hepatic cells.

Experimental Design Strategy

To determine the optimal concentration for your specific assay (gene expression vs. enzymatic activity), you must first establish the non-toxic window. HepG2 cells are metabolically competent but can be sensitive to high concentrations of solvent (DMSO) and xenobiotics.

Dose Selection Matrix

| Experimental Goal | Rec. Concentration | Duration | Endpoint |

| Receptor Binding | 1 - 4 hrs | Nuclear Translocation / ChIP | |

| mRNA Induction | 6 - 24 hrs | qPCR (CYP1A1) | |

| Enzyme Activity | 24 - 48 hrs | EROD Assay | |

| Cytotoxicity | 24 - 72 hrs | MTT / LDH Release |

Detailed Protocols

Protocol A: Preparation of Stock Solutions

Self-Validating Step: Flavonoids often precipitate in aqueous media. Visual inspection is critical.

-

Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Primary Stock (10 mM):

-

Weigh 2.84 mg of this compound (MW ≈ 284.3 g/mol ).

-

Dissolve in 1.0 mL DMSO. Vortex vigorously for 30 seconds.

-

Quality Check: Ensure the solution is perfectly clear and yellow-tinted. If cloudy, sonicate at 37°C for 5 mins.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

-

Working Solutions: Dilute the stock into pre-warmed culture media immediately before use. Do not exceed 0.1% v/v final DMSO concentration (e.g., 1

L stock per 1 mL media).

Protocol B: Cytotoxicity Assessment (MTT Assay)

Purpose: To define the "Safe Dose" (TC05) where cell viability remains >95%.

-

Seeding: Plate HepG2 cells at

cells/well in a 96-well plate. Incubate for 24h to allow attachment. -

Treatment: Remove media and add 100

L of fresh media containing 4'-MeO-BNF at: 0, 1, 5, 10, 25, 50, and 100-

Control: Vehicle control (0.1% DMSO) and Positive control (10% DMSO or Triton X-100).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO

. -

Assay:

-

Add 10

L of MTT reagent (5 mg/mL) to each well. -

Incubate for 3-4 hours until purple formazan crystals form.

-

Remove media carefully. Solubilize crystals with 100

L DMSO.

-

-

Read: Measure absorbance at 570 nm.

-

Calculation:

Protocol C: CYP1A1 Induction Assay (EROD)

Purpose: To determine the EC50 for functional enzyme induction.

-

Seeding: Plate HepG2 cells at

cells/well in a 24-well plate. -

Dosing: Treat cells with the optimal range determined from Protocol B (typically 0.1, 0.5, 1.0, 2.5, 5.0, 10.0

M ) for 24 hours. -

Substrate Addition:

-

Wash cells with warm PBS.[1]

-

Add media containing 5

M 7-ethoxyresorufin and 10

-

-

Kinetic Read:

-

Measure fluorescence immediately (Ex: 530 nm / Em: 590 nm) and every 10 minutes for 1 hour at 37°C.

-

-

Analysis: The slope of the fluorescence increase represents CYP1A1 activity. Normalize to total protein content (BCA assay).

Workflow Logic & Optimization

The following diagram illustrates the decision-making process for selecting the final dose based on experimental outcomes.

Figure 2: Logical workflow for determining the optimal experimental concentration.

Troubleshooting & Technical Tips

-

Solubility Issues: If the compound precipitates in media (cloudiness), try pre-diluting in serum-free media before adding FBS, as serum proteins can sometimes sequester lipophilic drugs or facilitate precipitation if added too quickly.

-

Metabolic Stability: 4'-MeO-BNF is more stable than unsubstituted flavones, but HepG2 cells have active Phase II enzymes. For experiments >24h, consider refreshing the media + compound every 24h.

-

Light Sensitivity: Benzoflavones are photo-labile. Perform all stock handling under low light and wrap incubation plates in foil if your incubator has a glass door.

References

-

AhR Ligand Characteriz

-

HepG2 Cell Culture & Cytotoxicity Protocols

- Title: Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells

- Source: N

-

URL:[Link]

-

Compound Properties (Chemical Structure)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 125240-02-0 [amp.chemicalbook.com]

- 4. Buy Online CAS Number 125240-02-0 - TRC - this compound | LGC Standards [lgcstandards.com]

Application Note: 4'-Methoxy-5,6-Benzoflavone as a Positive Control in CYP1A Induction Assays

The following Application Note and Protocol details the use of 4'-Methoxy-5,6-benzoflavone (a derivative of

Introduction & Scientific Rationale

In drug development and toxicology, assessing the induction potential of New Chemical Entities (NCEs) on Cytochrome P450 enzymes is a regulatory requirement (FDA/EMA). CYP1A1 and CYP1A2 are major isoforms regulated by the Aryl Hydrocarbon Receptor (AhR) .

This compound (also known as 4'-methoxy-

Why Use this compound?

-

High Potency: Exhibits strong binding affinity to the AhR, often comparable to or exceeding the parent 5,6-benzoflavone.

-

Metabolic Stability: The methoxy group at the 4' position can alter metabolic clearance rates compared to the unsubstituted flavone, potentially providing a more sustained induction signal in metabolically active systems like primary hepatocytes.

-

Specificity: Serves as a robust positive control to validate the functional integrity of the AhR signaling pathway in cell-based models (e.g., HepG2, HepaRG, Primary Human Hepatocytes).

Mechanism of Action

The induction of CYP1A enzymes by this compound follows the canonical AhR signaling pathway.

-

Ligand Binding: The compound permeates the cell membrane and binds to the cytosolic AhR, which is complexed with chaperones (HSP90, XAP2, p23).

-

Nuclear Translocation: Ligand binding causes a conformational change, shedding chaperones and exposing the Nuclear Localization Signal (NLS).

-

Dimerization: In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

-

Transcription: The AhR-ARNT complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes (CYP1A1, CYP1A2, UGT1A).

-

Protein Expression: Increased mRNA leads to elevated enzymatic activity (e.g., EROD activity).

Pathway Visualization

Caption: Schematic of the AhR signaling pathway activated by this compound leading to CYP1A induction.

Experimental Protocol: CYP1A Induction Assay

This protocol is designed for Primary Human Hepatocytes (PHH) or HepG2 cells . It validates the test system's ability to respond to AhR ligands.

Materials & Reagents[1][2][3][4]

-

Test Compound: this compound (Solid, >98% purity).

-

Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Cell System: Cryopreserved Primary Human Hepatocytes or HepG2 cells.

-

Media: Williams' Medium E (WME) supplemented with maintenance cocktail (dexamethasone, insulin, transferrin).

-

Substrate (for Activity Assay): Ethoxyresorufin (for EROD assay).

Step 1: Stock Solution Preparation

-

Solubility: Flavones are hydrophobic. Dissolve this compound in 100% DMSO.

-

Concentration: Prepare a 10 mM primary stock solution.

-

Calculation: Weigh 2.72 mg (approx, based on MW ~272 + methoxy group adjustment) into 1 mL DMSO. (Verify exact MW: 5,6-benzoflavone is 272.3 g/mol ; 4'-methoxy adds ~30 Da -> ~302.3 g/mol ).

-

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

Step 2: Cell Culture & Treatment

-

Seeding: Plate hepatocytes in collagen-coated 24-well plates (approx.

cells/mL) or 96-well plates. Allow attachment for 4-6 hours. -

Adaptation: Incubate cells in maintenance medium for 24 hours prior to treatment to stabilize basal CYP levels.

-

Dosing Solutions: Dilute the 10 mM stock into warm culture medium to achieve the final target concentrations.

-

Recommended Positive Control Concentration: 10 µM and 50 µM .

-

Vehicle Control: Medium + 0.1% DMSO (Must match the % DMSO in the treatment group).

-

-

Incubation: Treat cells for 48 to 72 hours .

-

Note: Replace medium with fresh dosing solution every 24 hours to maintain constant exposure, as flavones can be metabolized.

-

Step 3: Endpoint Measurement

Choose Gene Expression (mRNA) or Enzymatic Activity (EROD) .

Option A: mRNA Analysis (qRT-PCR)

-

Lyse cells using TRIzol or a silica-column lysis buffer.

-

Extract RNA and synthesize cDNA.

-

Perform qPCR using primers for CYP1A1 and CYP1A2 .

-

Normalize to housekeeping genes (e.g., GAPDH,

-Actin).

Option B: EROD Activity Assay (7-Ethoxyresorufin-O-deethylase)

-

Wash cells with PBS.

-

Incubate with 10 µM Ethoxyresorufin + 2 mM Salicylamide (to inhibit Phase II conjugation) in Krebs-Henseleit buffer for 30-60 minutes at 37°C.

-

Transfer supernatant to a black 96-well plate.

-

Measure fluorescence of Resorufin (Ex: 530 nm, Em: 590 nm).

-

Normalize activity to total protein content (BCA Assay).

Data Analysis & Interpretation

Calculation

Calculate the Fold Induction relative to the Vehicle Control:

Acceptance Criteria (Self-Validation)

For the assay to be considered valid, the positive control (this compound) must elicit a statistically significant response:

-

mRNA:

10-fold increase in CYP1A1/1A2 mRNA over vehicle. -

Activity:

5-fold increase in EROD activity over vehicle. -

Cytotoxicity: Cell viability (ATP or LDH assay) must remain >80% relative to vehicle.

Summary Table: Expected Results

| Parameter | Vehicle Control (0.1% DMSO) | Positive Control (10 µM) | Interpretation |

| CYP1A1 mRNA | 1.0 (Baseline) | > 20-fold | Strong Transcriptional Activation |

| CYP1A2 mRNA | 1.0 (Baseline) | > 10-fold | Strong Transcriptional Activation |

| EROD Activity | < 5 pmol/min/mg | > 50 pmol/min/mg | Functional Enzyme Increase |

| Cell Viability | 100% | > 85% | Non-cytotoxic at effective dose |

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Fold Induction (<5x) | High basal activity in control cells. | Ensure cells are adapted for 24h before dosing. Avoid "edge effects" in plates. |

| Compound degradation. | Prepare fresh stock. Protect from light (flavones are photo-labile). | |

| Donor variability (Primary cells). | Test multiple donors. Some donors are "low responders" to AhR ligands. | |

| High Cytotoxicity | Concentration too high. | Titrate down to 1 µM or 5 µM. Check DMSO tolerance of cells. |

| Precipitation | Low solubility in media. | Ensure DMSO concentration is <0.5%. Sonicate stock solution if necessary. |

References

-

Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309-334. Link

-

Ma, Q., & Lu, A. Y. (2007). CYP1A induction and human risk assessment: an evolving tale of in vitro and in vivo studies. Drug Metabolism and Disposition, 35(5), 669-677. Link

-

FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

ChemicalBook. this compound Product Properties and CAS 125240-02-0. Link

RT-PCR primer design for 4'-methoxy-5,6-benzoflavone induced genes

Topic: RT-PCR Primer Design for 4'-Methoxy-5,6-Benzoflavone Induced Genes

Introduction: Targeting the Transcriptional Footprint of an AHR Agonist

This compound belongs to the flavone class of organic compounds, which includes synthetic and natural molecules known for a wide range of biological activities.[1][2] A key mechanism of action for many benzoflavones is their function as potent agonists for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[3][4][5] The compound 5,6-benzoflavone (also known as β-naphthoflavone) is a well-characterized AHR agonist used extensively in research to induce xenobiotic metabolizing enzymes.[5][6][7][8] The addition of a methoxy group, as in this compound, modulates the compound's activity, but the core interaction with the AHR signaling pathway remains central to its biological effect.

Activation of the AHR by a ligand like this compound initiates a signaling cascade that culminates in the altered transcription of a battery of target genes.[9][10] This makes the quantitative analysis of gene expression a critical tool for understanding the compound's efficacy, mechanism, and potential toxicity. Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative PCR (qPCR), is the gold standard for this analysis due to its sensitivity and specificity.

The "Why": Understanding the AHR Signaling Pathway

To design effective primers, one must first understand the target. This compound exerts its primary effect through the canonical AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm within a protein complex.[10] Ligand binding causes a conformational change, dissociation from the complex, and translocation of the AHR into the nucleus. Inside the nucleus, the AHR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][11] This AHR-ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

The most prominent genes induced via this pathway are members of the Cytochrome P450 superfamily, particularly the CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1.[8][10][12] These enzymes are central to Phase I metabolism of foreign compounds. Therefore, quantifying the mRNA levels of genes like CYP1A1 serves as a robust biomarker for AHR activation by compounds such as this compound.

Protocol 1: In Silico Primer Design Using NCBI Primer-BLAST

This protocol details the use of the National Center for Biotechnology Information (NCBI) Primer-BLAST tool, which integrates the primer design algorithm Primer3 with a BLAST search to ensure specificity. [13]We will use human CYP1A1 as our example target gene.

Methodology:

-

Retrieve the Target mRNA Sequence:

-

Navigate to the NCBI Nucleotide database.

-

Search for your gene of interest and species (e.g., "CYP1A1 Homo sapiens").

-

From the results, select the official Reference Sequence (RefSeq) mRNA entry. These are identifiable by their "NM_" accession number (e.g., NM_000499.4 for human CYP1A1). This ensures you are using a well-annotated, non-genomic sequence. [13]

-

-

Access Primer-BLAST:

-

Configure Primer Parameters:

-

In the "PCR Template" section, the accession number should already be populated.

-

In the "Primer Parameters" section, adjust the fields to match the recommendations in the table above:

-

PCR product size: Set Min to 70 and Max to 200. [13] * # of primers to return: 10 is sufficient.

-

Primer Melting Temperatures (Tm): Set Min to 60°C, Opt to 62°C, and Max to 65°C. Set the Max Tm difference to 4°C.

-

-

-

Configure Exon/Intron Selection (Critical Step):

-

This step is essential for avoiding gDNA amplification.

-

Under "Exon/intron selection", check the box for "Primer must span an exon-exon junction ". [14]This instructs the tool to design primers where at least one primer crosses the boundary between two exons.

-

-

Configure Specificity Checking:

-

In the "Primer Pair Specificity Checking Parameters" section, ensure the settings are correct for your experiment.

-

Organism: Start typing your organism (e.g., "Homo sapiens") and select it from the dropdown. This will populate the organism ID (e.g., 9606). [13] * Database: Select "RefSeq mRNA ". This is crucial as it restricts the specificity check to the transcriptome, preventing false positives from similar sequences in non-transcribed genomic regions. [15]

-

-

Generate and Analyze Primers:

-

Click the "Get Primers" button at the bottom of the page. The tool may take a few minutes to run.

-

The results page will display a list of candidate primer pairs. Examine the top-ranked pairs. Pay attention to the "self-complementarity" scores; lower scores are better as they indicate a lower risk of primer-dimer formation. [16] * Select the top 2-3 candidate pairs for experimental validation.

-

Protocol 2: Essential Experimental Validation of Designed Primers

In silico design is a powerful predictive tool, but it cannot account for all variables in a wet lab environment. Experimental validation is a non-negotiable step to ensure your primers perform as expected and that your data is trustworthy. [17][18] Methodology 2.1: Primer Efficiency via Standard Curve

This protocol determines the amplification efficiency of your primer pair. An efficiency between 90% and 110% is required for accurate quantification. [19][20]

-

Prepare a cDNA Pool: Create a representative cDNA sample by reverse transcribing RNA from a condition where your target gene is expressed (e.g., from cells treated with this compound).

-

Create a Serial Dilution: Perform a five-point, 10-fold serial dilution of your pooled cDNA (e.g., Undiluted, 1:10, 1:100, 1:1000, 1:10,000).

-

Set up qPCR Reactions: Run each dilution point in triplicate using your designed primers and a SYBR Green-based qPCR master mix.

-

Analyze the Data:

-

Plot the quantification cycle (Cq) values (Y-axis) against the log of the dilution factor (X-axis).

-

The qPCR software will generate a best-fit line and calculate the slope.

-

Calculate the efficiency using the formula: Efficiency = (10(-1/slope) - 1) * 100 .

-

The R² value of the line should be ≥ 0.99 for the data to be considered linear and reliable.

-

| Dilution | Log(Dilution) | Avg. Cq |

| 1 | 0 | 18.5 |

| 1:10 | 1 | 21.9 |

| 1:100 | 2 | 25.2 |

| 1:1000 | 3 | 28.6 |

| 1:10000 | 4 | 31.8 |

| Slope: | -3.32 | |

| R²: | 0.998 | |

| Efficiency: | 100.1% |

Methodology 2.2: Specificity via Melt Curve Analysis

This protocol validates that your primers are amplifying a single, specific product.

-

Program the Melt Curve Stage: After the main amplification cycles in your qPCR run, add a melt curve stage. This involves slowly increasing the temperature from ~60°C to 95°C while continuously monitoring fluorescence.

-

Analyze the Melt Curve:

-

As the temperature increases, the double-stranded DNA amplicon will "melt" into single strands, causing the SYBR Green dye to be released and fluorescence to drop.

-

The software plots the negative first derivative of fluorescence versus temperature (-dF/dT vs. Temperature).

-

A single, sharp peak indicates the amplification of a single, specific product. [19] * The presence of multiple peaks or a broad peak suggests nonspecific amplification or the formation of primer-dimers, in which case the primers should be redesigned. [19] Methodology 2.3 (Optional): Agarose Gel Electrophoresis

-

For ultimate confirmation, the qPCR product can be visualized on an agarose gel.

-

Run the Gel: Take the product from one of your qPCR wells and run it on a 2% agarose gel alongside a DNA ladder.

-

Visualize: You should observe a single, sharp band that corresponds to the expected amplicon size predicted by Primer-BLAST. [21]The absence of other bands confirms the specificity of your reaction.

Conclusion

References

-

Quintana, F. J., et al. (2013). The aryl hydrocarbon receptor: a molecular pathway for the environmental control of the immune response. Clinical & Experimental Immunology. Available at: [Link]

-

Al-Dhfyan, A., et al. (2022). The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases?. MDPI. Available at: [Link]

-

QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. Available at: [Link]

-

Vogel, C. F. A., et al. (2020). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. PMC. Available at: [Link]

-

QIAGEN. (n.d.). A systematic guideline for developing the best real-time PCR primers. QIAGEN. Available at: [Link]

-

Top Tip Bio. (2017). How To Create Real-Time PCR Primers Using Primer-BLAST. Available at: [Link]

-

Wikipedia. (n.d.). Aryl hydrocarbon receptor. Available at: [Link]

-

ResearchHub. (2022). How to properly validate primers for qPCR. Available at: [Link]

-

PREMIER Biosoft. (n.d.). PCR Primer Design Guidelines. Available at: [Link]

-

NCBI. (2021). Tutorial on NCBI BLAST. Available at: [Link]

-

Bio-Rad. (n.d.). Validating a Quantitative PCR (qPCR) Experiment to Minimize Error and Maximize Data Quality. Available at: [Link]

-

Khan, I. U., et al. (1992). Induction of CYP1A1 mRNA in rat epidermis and cultured human epidermal keratinocytes by benz(a)anthracene and beta-naphthoflavone. PubMed. Available at: [Link]

-

YouTube. (2020). How to use Primer-Blast to create PCR primers. Available at: [Link]

-

YouTube. (2023). qPCR primer design with NCBI Primer-BLAST. Available at: [Link]

-

Kim, S. G., & Okey, A. B. (1995). Induction of CYP1A1 by Beta-Naphthoflavone in IEC-18 Rat Intestinal Epithelial Cells and Potentiation of Induction by Dibutyryl cAMP. PubMed. Available at: [Link]

-

Brack, W., et al. (2003). Induction of CYP1A by the N-imidazole derivative, 1-benzylimidazole. PubMed. Available at: [Link]

-

ResearchGate. (2023). RT-qPCR primer design protocol?. Available at: [Link]

-

ResearchGate. (2015). β-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation. Available at: [Link]

-

Wikipedia. (n.d.). CYP1A1. Available at: [Link]

-

Reddit. (2025). RT-qPCR primer validation. Available at: [Link]

-

PCR Biosystems. (n.d.). qPCR Technical Guide. Available at: [Link]

-

Abdul, N. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

-

National Toxicology Program. (1998). Nomination Background: 5,6-Benzoflavone. Available at: [Link]

-

WebMD. (n.d.). Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

-

bioRxiv. (2022). Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification. Available at: [Link]

-

NIH PubChem. (n.d.). Beta-Naphthoflavone. Available at: [Link]

-

Wang, Y., et al. (2020). Identification of critical genes associated with oxidative stress pathways in benzene-induced hematotoxicity. PMC. Available at: [Link]

-

Snoeck, S., et al. (2022). Trans-driven variation in expression is common among detoxification genes in the extreme generalist herbivore Tetranychus urticae. PLOS Genetics. Available at: [Link]

-

de Campos, V. E., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Beta-Naphthoflavone | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Induction of CYP1A1 mRNA in rat epidermis and cultured human epidermal keratinocytes by benz(a)anthracene and beta-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of CYP1A1 by beta-naphthoflavone in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. The aryl hydrocarbon receptor: a molecular pathway for the environmental control of the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? [mdpi.com]

- 12. CYP1A1 - Wikipedia [en.wikipedia.org]

- 13. toptipbio.com [toptipbio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. idtdna.com [idtdna.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. qiagen.com [qiagen.com]

- 19. researchhub.com [researchhub.com]

- 20. bio-rad.com [bio-rad.com]

- 21. reddit.com [reddit.com]

Application Note: Western Blot Analysis of CYP1A1 Induction by 4'-Methoxy-5,6-benzoflavone

Executive Summary

Topic: Quantitative assessment of Cytochrome P450 1A1 (CYP1A1) protein expression following treatment with 4'-methoxy-5,6-benzoflavone (4'-OMe-BNF).

Context: CYP1A1 is the canonical biomarker for Aryl Hydrocarbon Receptor (AhR) activation. While 5,6-benzoflavone (

Mechanism of Action

The induction of CYP1A1 by flavonoid derivatives is mediated strictly through the genomic AhR signaling pathway. This compound acts as a ligand for the cytosolic AhR complex.

Pathway Logic

-

Ligand Binding: 4'-OMe-BNF diffuses across the plasma membrane and binds the AhR, displacing chaperone proteins (HSP90, XAP2, p23).

-

Nuclear Translocation: The Ligand-AhR complex moves to the nucleus.

-

Heterodimerization: AhR binds with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

-

Transcription: The AhR-ARNT complex binds Xenobiotic Response Elements (XRE) in the CYP1A1 promoter, driving mRNA transcription and subsequent protein translation in the Endoplasmic Reticulum (ER).

Caption: Canonical AhR activation pathway leading to CYP1A1 upregulation by benzoflavone ligands.

Experimental Design & Controls

To validate the specific activity of 4'-OMe-BNF, the experimental design must account for basal expression (often undetectable) and maximal inducibility.

| Experimental Group | Treatment Condition | Purpose |

| Vehicle Control | DMSO (0.1% v/v) | Establishes basal CYP1A1 levels (usually low/absent). |

| Positive Control | Defines 100% maximal induction efficacy. | |

| Test Group | 4'-OMe-BNF (1, 5, 10 µM) | Dose-response assessment of the test compound. |

| Antagonist Check | 4'-OMe-BNF + TCDD (10 nM) | Optional: Tests if 4'-OMe-BNF inhibits TCDD-induced signal (partial agonist/antagonist activity). |

Time Point: CYP1A1 protein levels typically peak between 18–24 hours post-treatment in mammalian hepatocytes (e.g., HepG2, HuH7).

Protocol: Microsomal Protein Extraction

Why this matters: CYP1A1 is an integral membrane protein located in the Endoplasmic Reticulum (microsomes). While whole-cell lysis (RIPA) works, microsomal enrichment significantly reduces background and increases sensitivity, essential for detecting subtle partial agonist effects.

Reagents

-

Homogenization Buffer: 250 mM Sucrose, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

-

Protease Inhibitors: PMSF (1 mM), Aprotinin/Leupeptin.

-

Resuspension Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

Step-by-Step Methodology

-

Harvest: Wash treated cells (10 cm dish) 2x with ice-cold PBS. Scrape into 1 mL PBS and pellet (300 x g, 5 min).

-

Lysis: Resuspend pellet in 500 µL Homogenization Buffer (+ inhibitors). Homogenize using a Dounce homogenizer (20 strokes, tight pestle) or pass through a 27G needle 10 times.

-

Debris Clearance: Centrifuge at 9,000 x g for 15 min at 4°C. Discard pellet (nuclei/mitochondria).

-

Microsome Isolation: Ultracentrifuge the supernatant at 100,000 x g for 60 min at 4°C.

-

Resuspension: The resulting pellet is the microsomal fraction.[1] Resuspend in 50–100 µL Resuspension Buffer .

-

Quantification: Use BCA Assay (Bradford is incompatible with high glycerol/detergents).

Protocol: Western Blot Analysis

A. Electrophoresis (SDS-PAGE)[2]

-

Gel %: 10% Acrylamide (CYP1A1 MW is ~56–58 kDa).

-

Loading: Load 10–20 µg of microsomal protein per lane.

-

Sample Buffer: Standard Laemmli buffer. Crucial: Do not boil samples for >5 mins; membrane proteins can aggregate. Heat at 70°C for 10 mins or 95°C for 3 mins.

B. Transfer & Blocking

-

Membrane: Nitrocellulose or PVDF (0.45 µm).

-

Transfer: Wet tank transfer (100V, 60–90 mins) is preferred for hydrophobic membrane proteins.

-

Blocking: 5% Non-fat Dry Milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at RT. Avoid BSA for blocking if using phosphospecific antibodies, though milk is standard for total CYP1A1.

C. Immunodetection

| Antibody Target | Host/Clonality | Dilution | Incubation | Notes |

| Anti-CYP1A1 | Rabbit Polyclonal | 1:1,000 | O/N @ 4°C | Select an antibody validated for microsomal extracts (e.g., sc-20772 or equivalent). |

| Anti-Calnexin | Rabbit/Mouse | 1:2,000 | 1 hr @ RT | Critical Loading Control: Calnexin is an ER marker. Do not use GAPDH/Actin if using microsomal fractions (they are cytosolic). |

| Secondary | HRP-Conjugated | 1:5,000 | 1 hr @ RT | Ensure species specificity match. |

D. Workflow Diagram

Caption: Optimized workflow for microsomal enrichment and detection of CYP1A1.

Data Analysis & Interpretation

Quantification Strategy

-

Densitometry: Measure the Integrated Density (IntDen) of the CYP1A1 band (~58 kDa).

-

Normalization: Divide CYP1A1 IntDen by the Calnexin IntDen for the same lane.

-

Fold Induction: Calculate relative to the Vehicle Control (DMSO).

Expected Results

-

DMSO: Minimal/No signal (CYP1A1 is inducible, not constitutive in most lines).

-

Positive Control (BNF): Strong, dark band.

-

4'-OMe-BNF:

-

If Full Agonist: Band intensity comparable to BNF.

-

If Partial Agonist: Band intensity 40–70% of BNF (common for methoxy-derivatives).

-

If Antagonist: No band alone; reduces BNF signal if co-treated.

-

Troubleshooting (Self-Validating Systems)

-

Issue: No Signal in Positive Control.

-

Issue: High Background.

-

Root Cause:[2] Inadequate blocking or secondary antibody aggregation.

-

Validation: Increase Tween-20 to 0.2% in wash buffer. Spin down secondary antibody before use.

-

-

Issue: "Smearing" of Bands.

-

Root Cause:[2] Aggregation of hydrophobic CYP proteins.

-

Correction: Do not boil samples at 100°C. Use 70°C for 10 mins.

-

References

-

Mechanism of AhR Ligands: Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology. Link

-

CYP1A1 Induction Protocols: Ma, Q., & Whitlock, J. P. (1996). The potential role of DNA methylation in the response to 2,3,7,8-tetrachlorodibenzo-p-dioxin. Journal of Biological Chemistry. Link

-

Microsomal Preparation Guide: Abisambra, J., et al. (2013). Microsome Isolation from Tissue.[1] Bio-protocol. Link

-

Flavonoid SAR Studies: Zhang, S., et al. (2003). Structure-Activity Relationships of Flavonoids as Inhibitors of Cytochrome P450 1A1. Drug Metabolism and Disposition. Link

-

Antibody Validation: Santa Cruz Biotechnology. CYP1A1 (H-70) Antibody Datasheet. Link

Sources

Application Note: Profiling the Induction Dynamics of 4'-methoxy-5,6-benzoflavone Using Time-Course Experimentation

Abstract

4'-methoxy-5,6-benzoflavone (4M56BF) is a synthetic flavonoid known to modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1] The AHR is a critical transcription factor that regulates cellular responses to a wide array of environmental and endogenous molecules, influencing processes from xenobiotic metabolism to immune function.[2][3] Understanding the temporal dynamics of AHR activation and downstream gene expression following 4M56BF exposure is crucial for elucidating its mechanism of action and potential therapeutic or toxicological profile. A static, single-endpoint measurement can be misleading, as cellular responses often involve transient peaks, sustained activation, or delayed effects.[4] This guide provides a comprehensive framework and detailed protocols for designing and executing time-course experiments to characterize the molecular and cellular responses to 4M56BF induction.

Scientific Foundation: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Before designing a time-course experiment, it is imperative to understand the underlying biological mechanism. 4M56BF, like other flavonoids and xenobiotics, primarily functions by activating the AHR.[1][5]

Mechanism of Action:

In its inactive state, the AHR resides in the cytoplasm within a multi-protein complex that includes Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[6][7]

-

Ligand Binding & Nuclear Translocation: Upon binding of a ligand such as 4M56BF, the AHR undergoes a conformational change. This causes the dissociation of the chaperone proteins and exposes a nuclear localization signal (NLS).[2]

-

Heterodimerization: Inside the nucleus, the ligand-bound AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][7]

-

DNA Binding & Gene Transcription: This AHR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2][8]

-